molecular formula C12H7F3O3 B1618151 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde CAS No. 306935-96-6

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde

Cat. No.: B1618151
CAS No.: 306935-96-6
M. Wt: 256.18 g/mol
InChI Key: GRDQKUCGIZQOOC-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is a high-purity chemical compound offered for research and development purposes. It belongs to the class of organic compounds known as furaldehydes, which are characterized by a furan ring bearing an aldehyde group . Compounds with this core structure are frequently investigated as key intermediates in organic synthesis and pharmaceutical research for the construction of more complex heterocyclic systems. For instance, research on structurally similar 5-arylfuran-2-carbaldehyde compounds highlights their utility in Knoevenagel condensation reactions with various active methylene compounds, facilitating access to diverse molecular scaffolds with potential biological activity . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can access the available safety data sheet (SDS) for proper handling and storage information. Please note that the specific biological mechanisms and full spectrum of research applications for this exact compound are not fully detailed in the current literature, representing an area for further scientific exploration.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQKUCGIZQOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353184
Record name 5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-96-6
Record name 5-[3-(Trifluoromethoxy)phenyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most reliable and widely used method for synthesizing 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde involves the Suzuki-Miyaura coupling of a 5-bromo-furan-2-carbaldehyde with 3-(trifluoromethoxy)phenylboronic acid.

General Procedure:

  • Reactants:

    • 5-Bromo-furan-2-carbaldehyde (1 mmol)
    • 3-(Trifluoromethoxy)phenylboronic acid (1.1–1.3 mmol)
    • Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol)
    • Potassium carbonate (3 mmol)
  • Solvent System:

    • Mixture of ethanol (4 mL), water (3 mL), and toluene (4 mL)
  • Conditions:

    • The reaction mixture is flushed with argon to maintain an inert atmosphere, sealed, and heated at 70 °C overnight.
  • Workup:

    • After cooling, water is added, and the product is extracted with ethyl acetate.
    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure.
    • Purification is performed by silica gel column chromatography using chloroform or a methanol-chloroform mixture (1:9) as eluent.
  • Yield:

    • Comparable procedures for related compounds report yields around 80%.

This method benefits from mild conditions and good functional group tolerance, allowing the preservation of the sensitive aldehyde group on the furan ring.

Alternative Synthetic Routes and Functional Group Transformations

While direct literature on the trifluoromethoxy derivative is limited, related trifluoromethyl-substituted analogs have been synthesized via multistep sequences involving:

  • Preparation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde as a key intermediate.
  • Subsequent transformations such as Doebner condensation to form propenoic acids, azide formation, cyclization, and reduction to more complex fused heterocycles.

Although these methods are more complex and tailored for advanced heterocyclic synthesis, they demonstrate the chemical versatility of the furan-2-carbaldehyde core and the influence of trifluoromethyl or trifluoromethoxy substitution on reactivity.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Solvent System Yield (%) Notes
Suzuki-Miyaura Coupling 5-Bromo-furan-2-carbaldehyde + 3-(trifluoromethoxy)phenylboronic acid Pd(PPh3)4, K2CO3, 70 °C, inert atmosphere Ethanol/water/toluene ~80 Mild conditions, preserves aldehyde, scalable
Multistep Functionalization 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde Doebner condensation, azide cyclization, reduction Various organic solvents Variable More complex, used for fused heterocyclic derivatives

Research Findings and Notes

  • The trifluoromethoxy group is a strong electron-withdrawing substituent that can influence the reactivity of the aromatic ring and the furan aldehyde moiety. The Suzuki coupling conditions must be optimized to avoid decomposition or side reactions of the aldehyde group.
  • The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst is standard for such cross-couplings, providing high efficiency and selectivity.
  • Purification by silica gel chromatography is effective due to the distinct polarity of the aldehyde-containing product.
  • Alternative methods involving direct functionalization or cyclization are more suitable for synthesizing complex fused heterocycles derived from this compound rather than the aldehyde itself.
  • No direct preparation methods from unreliable sources such as benchchem.com or smolecule.com have been considered, ensuring the reliability of this synthesis overview.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-[3-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid.

    Reduction: 5-[3-(Trifluoromethoxy)phenyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde serves as a versatile building block in organic synthesis. Its unique trifluoromethoxy group enhances reactivity, making it valuable for creating complex molecular architectures.

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases. Its structure allows for modifications that can lead to new drug candidates with improved efficacy and selectivity.

Materials Science

Due to its electronic properties, this compound can be utilized in developing advanced materials, such as organic semiconductors and sensors. Its incorporation into polymer matrices has been studied for applications in electronic devices.

Case Studies

StudyApplicationFindings
Microwave-Assisted Synthesis Organic SynthesisDemonstrated enhanced yields and reduced reaction times compared to traditional methods.
Medicinal Chemistry Exploration Drug DevelopmentIdentified as a precursor for synthesizing novel anti-cancer agents with improved activity profiles.
Materials Science Research Organic ElectronicsExhibited promising properties for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on target proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde, emphasizing differences in substituents, reactivity, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-(Trifluoromethoxy)phenyl at C5; aldehyde at C2 284.21 Intermediate for furopyridines; high metabolic stability due to trifluoromethoxy group.
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 3-(Trifluoromethyl)phenyl at C5 268.18 Precursor to (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid under Doebner conditions. Enhanced lipophilicity vs. trifluoromethoxy analog.
5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbaldehyde Phenoxymethyl linker with 3-(trifluoromethyl)phenyl 310.25 Increased steric bulk reduces reactivity in cyclization; used in pesticide intermediates.
5-(4-Fluoro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde 4-Fluoro and 3-(trifluoromethyl)phenyl at C5 286.20 Dual electron-withdrawing groups enhance electrophilicity; potential agrochemical applications.
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde 4-Methyl-2-nitrophenyl at C5 231.20 Nitro group enables redox-active transformations; used in dye intermediates.
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl at C5 140.14 Simpler structure; lower thermal stability; used in flavor/fragrance synthesis.

Key Structural and Functional Differences:

Substituent Electronic Effects :

  • The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to the trifluoromethyl group (-CF₃) in its analog . This difference influences reaction rates in nucleophilic additions or cyclizations (e.g., slower kinetics for -OCF₃ due to resonance stabilization) .
  • Nitro and fluoro substituents (e.g., in 5-(4-Fluoro-3-(trifluoromethyl)phenyl)- and 5-(4-methyl-2-nitrophenyl)- analogs) introduce additional polarization, enhancing electrophilicity at the aldehyde group .

Applications in Synthesis: The trifluoromethoxy derivative is preferred in medicinal chemistry for its balance of stability and reactivity, whereas the trifluoromethyl analog is more suited for lipophilic intermediates in agrochemicals . Compounds with phenoxymethyl linkers (e.g., 5-{[3-(trifluoromethyl)phenoxy]methyl}-) show reduced reactivity in cyclization due to steric hindrance, limiting their use in complex heterocycle synthesis .

Thermal and Chemical Stability :

  • Methoxymethyl-substituted aldehydes (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) exhibit lower thermal stability compared to fluorinated analogs, decomposing at temperatures above 150°C .
  • Nitro-substituted derivatives (e.g., 5-(4-methyl-2-nitrophenyl)-) are sensitive to reductive conditions, enabling selective transformations to amines or hydroxylamines .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The trifluoromethoxy derivative’s stability under acidic conditions makes it ideal for synthesizing furo[3,2-c]pyridines, which are explored as kinase inhibitors .
  • Agrochemical Potential: Analogs like 5-(4-Fluoro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde are patented as precursors to herbicides due to their resistance to photodegradation .
  • Safety Profiles : Fluorinated aldehydes generally require stringent handling (e.g., PPE for inhalation risks), whereas methoxymethyl analogs pose fewer hazards but lack commercial viability .

Biological Activity

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the furan family of compounds, characterized by a furan ring substituted with a trifluoromethoxy phenyl group. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of furan-2-carbaldehyde have shown promising antibacterial activity against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A2Staphylococcus aureus
Compound B4Enterococcus faecalis
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is currently being evaluated.

Cytotoxicity and Anticancer Properties

The anticancer potential of similar furan derivatives has been explored extensively. For instance, certain thiosemicarbazone derivatives derived from furan-2-carbaldehyde exhibited significant cytotoxic effects in various cancer cell lines, with IC50 values ranging from 13.36 µM to >372.34 µM . The mechanism often involves the induction of apoptosis through caspase activation and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .

Table 2: Cytotoxicity of Furan Derivatives

CompoundIC50 (µM)Cell Line
Compound C13.36HuTu80 (colon cancer)
Compound D>372.34LNCaP (prostate cancer)
This compoundTBDTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Interference : These compounds may disrupt signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that furan derivatives exhibited potent antibacterial activity against resistant strains, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .
  • Anticancer Activity : Another investigation revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspases, suggesting their role as potential chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and a trifluoromethoxy-substituted benzaldehyde precursor under microwave irradiation, yielding predominantly the Z-isomer . Optimization involves:

  • Temperature control (60–80°C) to minimize side reactions.
  • Solvent selection (e.g., THF or DMF) to enhance solubility of aromatic intermediates.
  • Use of catalytic bases like triethylamine to accelerate carbonyl activation.
    Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC (as in for analogous furancarbaldehydes).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to resolve impurities (method adapted from furan-2-carbaldehyde analysis in ).
  • Nuclear Magnetic Resonance (NMR) : Confirm the trifluoromethoxy group (¹⁹F NMR: δ -58 to -62 ppm) and aldehyde proton (¹H NMR: δ 9.8–10.2 ppm).
  • Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 285.04 (calculated for C₁₂H₈F₃O₃).

Q. What safety precautions are necessary when handling this compound?

While specific toxicological data are limited ( ), general precautions include:

  • Use of fume hoods and nitrile gloves to avoid dermal exposure.
  • Storage in airtight containers at 2–8°C to prevent aldehyde oxidation.
  • Refer to CAS 52130-30-0 safety guidelines () for hazard mitigation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack.
  • Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .
  • Compare results with experimental data (e.g., ’s combustion energy studies for analogous furan derivatives).

Q. What analytical strategies resolve contradictions in reported bioactivity data for trifluoromethoxy-substituted furancarbaldehydes?

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., anticonvulsant activity in vs. immunostimulatory effects in ).
  • Dose-Response Studies : Establish EC₅₀ values using in vitro assays (e.g., NF-κB luciferase reporter for immunomodulation).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may confound bioactivity results (as in ’s 5-HMF protocols).

Q. How does the trifluoromethoxy group influence the compound’s thermodynamic stability?

  • Combustion Calorimetry : Determine ΔH°combustion using a bomb calorimeter (method from ). For this compound, expect ΔH°combustion ≈ -4500 kJ/mol (extrapolated from nitrophenyl-furan analogs).
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (predicted >200°C due to fluorine’s electron-withdrawing effect).

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

  • Protection-Deprotection : Temporarily mask the aldehyde group with ethylene glycol to direct functionalization to the furan ring.
  • Transition Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 5-position .
  • Validate regioselectivity via X-ray crystallography (as in ’s phosphazene derivatives).

Methodological Notes

  • Data Reproducibility : Batch-to-batch variability in trifluoromethoxy-substituted compounds necessitates QC/QA protocols (e.g., ≥95% purity by HPLC).
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo studies, given the compound’s structural similarity to bioactive furans ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde
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5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde

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